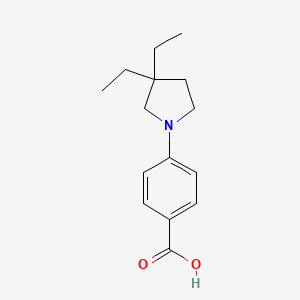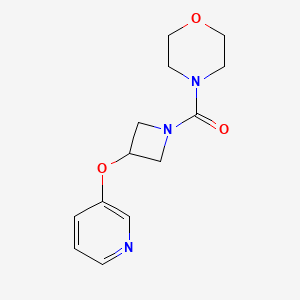
Morpholino(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholino(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, also known as MPAM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPAM is a small molecule that can bind to specific proteins and alter their function, making it a useful tool for studying various biological processes.
Aplicaciones Científicas De Investigación
Alzheimer’s Disease Research
Morpholino(3-(pyridin-3-yloxy)azetidin-1-yl)methanone: has been studied for its potential as a muscarinic receptor 1 agonist in Alzheimer’s dementia models. The compound’s structure allows it to act on the M1 acetylcholine muscarinic receptor, which plays a significant role in cognitive processing and memory. Research indicates that increasing the lipophilic carbon chain on the nitrogen atom of the morpholine ring enhances the affinity for the M1 receptor, suggesting potential therapeutic applications for Alzheimer’s disease .
Diagnostic Applications
The unique properties of Morpholinos, such as backbone charge neutrality, resistance to enzymatic degradation, and a weak impact of ionic strength on their hybridization behavior, make them suitable for diagnostic applications. They can be used in label-free electrochemical detection of nucleic acids, offering a promising approach for rapid and sensitive diagnostic tests .
Peptide Research
Morpholinos are employed in peptide research due to their ability to form stable and selective bonds with amino acids and dipeptides. This property is particularly useful in the synthesis of novel compounds with potential therapeutic applications, including the treatment of neurodegenerative diseases .
Neuropharmacology
In neuropharmacology, Morpholinos can be used to modulate neurotransmitter systems, such as the cholinergic system, which is implicated in conditions like Alzheimer’s disease. By acting as muscarinic receptor agonists, they can influence learning, memory, and protect neurons from oxidative stress and apoptosis .
Propiedades
IUPAC Name |
morpholin-4-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-13(15-4-6-18-7-5-15)16-9-12(10-16)19-11-2-1-3-14-8-11/h1-3,8,12H,4-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUDODSCIFTURO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholino(3-(pyridin-3-yloxy)azetidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

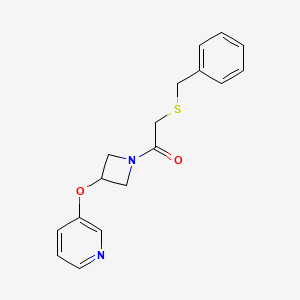
![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2743662.png)

![Thieno[3,2-b]furan-5-ylmethanol](/img/structure/B2743665.png)

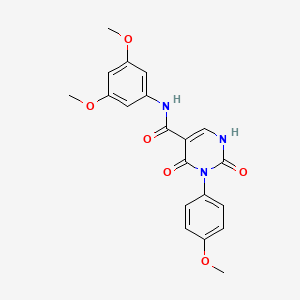
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)piperidine-4-carboxamide](/img/structure/B2743670.png)
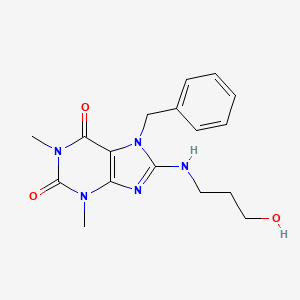
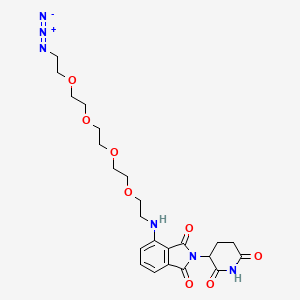
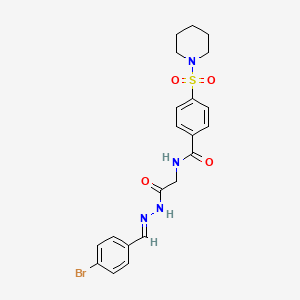

![3-Ethoxy-6-methoxybenzo[D]isoxazole](/img/structure/B2743680.png)

